
3,6-dimethylaminodibenzopyriodonium Citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dimethylaminodibenzopyriodonium citrate (DDBP) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive oxidizing agent that is used as a catalyst in a variety of chemical reactions. DDBP is a derivative of iodine and is known for its ability to transfer iodine atoms to organic molecules, making it a valuable tool in organic synthesis.
科学研究应用
3,6-dimethylaminodibenzopyriodonium Citrate has been used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, where it is used to transfer iodine atoms to organic molecules. 3,6-dimethylaminodibenzopyriodonium Citrate has also been used in the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. In addition, 3,6-dimethylaminodibenzopyriodonium Citrate has been used in the synthesis of fluorescent dyes and in the preparation of polymers.
作用机制
3,6-dimethylaminodibenzopyriodonium Citrate acts as an oxidizing agent, transferring iodine atoms to organic molecules. The iodine atoms can then react with other molecules, leading to the formation of new compounds. 3,6-dimethylaminodibenzopyriodonium Citrate is a highly reactive compound and can react with a wide range of organic molecules.
Biochemical and Physiological Effects:
3,6-dimethylaminodibenzopyriodonium Citrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells at high concentrations. In addition, 3,6-dimethylaminodibenzopyriodonium Citrate can cause skin irritation and respiratory problems if it is inhaled.
实验室实验的优点和局限性
3,6-dimethylaminodibenzopyriodonium Citrate is a valuable tool in organic synthesis due to its ability to transfer iodine atoms to organic molecules. It is a highly reactive compound that can react with a wide range of organic molecules. However, 3,6-dimethylaminodibenzopyriodonium Citrate is also toxic to cells at high concentrations, which limits its use in biological applications. In addition, 3,6-dimethylaminodibenzopyriodonium Citrate can cause skin irritation and respiratory problems if it is inhaled, which requires careful handling in the laboratory.
未来方向
There are several future directions for research on 3,6-dimethylaminodibenzopyriodonium Citrate. One area of research is the development of new synthetic methods using 3,6-dimethylaminodibenzopyriodonium Citrate as a catalyst. Another area of research is the use of 3,6-dimethylaminodibenzopyriodonium Citrate in the synthesis of new fluorescent dyes for biological imaging. In addition, further studies are needed to understand the biochemical and physiological effects of 3,6-dimethylaminodibenzopyriodonium Citrate and to develop safer handling procedures for the compound.
Conclusion:
In conclusion, 3,6-dimethylaminodibenzopyriodonium Citrate is a highly reactive oxidizing agent that has been widely used in scientific research. It is a valuable tool in organic synthesis and has been used in the synthesis of heterocyclic compounds, fluorescent dyes, and polymers. 3,6-dimethylaminodibenzopyriodonium Citrate acts as an oxidizing agent, transferring iodine atoms to organic molecules, and has a wide range of applications in organic synthesis. However, 3,6-dimethylaminodibenzopyriodonium Citrate is also toxic to cells at high concentrations and requires careful handling in the laboratory. Further research is needed to understand the biochemical and physiological effects of 3,6-dimethylaminodibenzopyriodonium Citrate and to develop safer handling procedures for the compound.
合成方法
3,6-dimethylaminodibenzopyriodonium Citrate is synthesized by reacting 3,6-dimethylaminodibenzopyriodonium tetrafluoroborate with citric acid in water. The reaction yields 3,6-dimethylaminodibenzopyriodonium Citrate citrate, which is a yellow crystalline powder. The synthesis of 3,6-dimethylaminodibenzopyriodonium Citrate is a straightforward process that is well-documented in the literature.
属性
CAS 编号 |
111950-71-1 |
|---|---|
分子式 |
C23H27IN2O7 |
分子量 |
570.4 g/mol |
IUPAC 名称 |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine |
InChI |
InChI=1S/C17H20IN2.C6H8O7/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,10-11H,9H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/q+1;/p-1 |
InChI 键 |
JFMDKKQZXOTGBW-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
规范 SMILES |
CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
其他 CAS 编号 |
111950-71-1 |
同义词 |
3,6-dimethylaminodibenzopyriodonium citrate I 65 I-65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




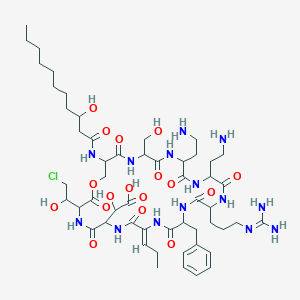
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
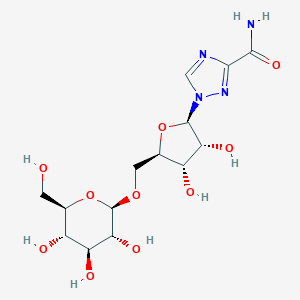
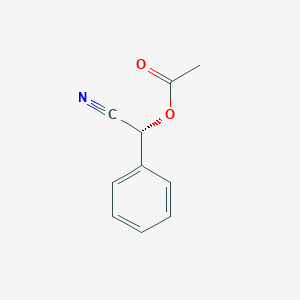
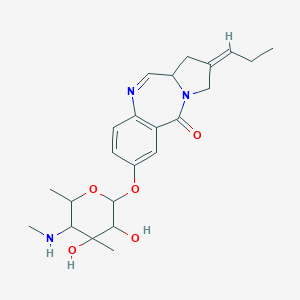
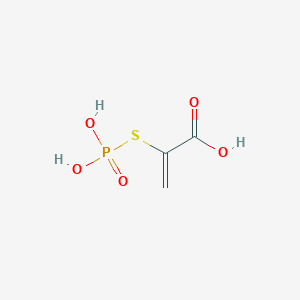
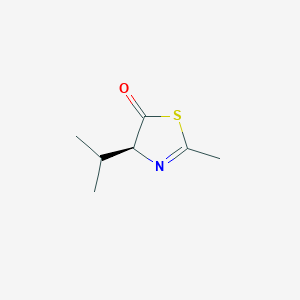
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
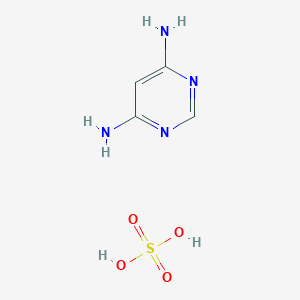
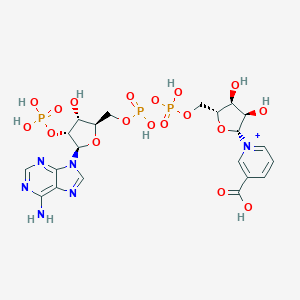
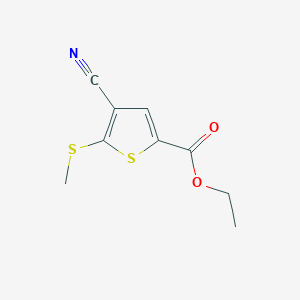

![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)